4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide
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Overview
Description
4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a complex structure featuring a thiophene ring, a piperidine ring, and a tetrahydrothiophene moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the tetrahydrothiophene moiety. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Formation of the Tetrahydrothiophene Moiety: This can be synthesized through the reduction of thiophene derivatives using hydrogenation or other reduction methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors in the body, such as opioid receptors, to exert analgesic effects.
Inhibition of Enzymes: It may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Modulation of Ion Channels: It may modulate ion channels, affecting the transmission of pain signals.
Comparison with Similar Compounds
4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide can be compared with other similar compounds, such as:
Fentanyl Analogues: These compounds share structural similarities and are known for their potent analgesic effects.
Thiophene Derivatives: Other thiophene derivatives, such as suprofen and articaine, also exhibit anti-inflammatory and analgesic properties.
List of Similar Compounds
- Fentanyl
- 2-Fluoroacrylfentanyl
- 2-Fluorobutyrfentanyl
- 2-Methylacetylfentanyl
- 2,5-Dimethylfentanyl
- 3-Fluorofentanyl
- 3-Furanylfentanyl
Properties
IUPAC Name |
4-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS2/c1-12-8-15(21-10-12)16(19)17-9-13-2-5-18(6-3-13)14-4-7-20-11-14/h8,10,13-14H,2-7,9,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDURZXLPHYKYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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